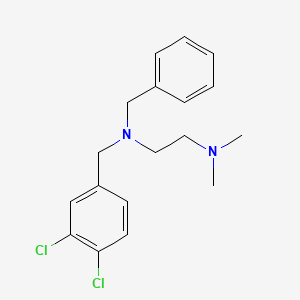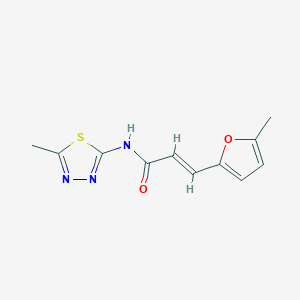
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide, also known as MTAA, is a compound with potential applications in scientific research. It is a synthetic compound that has been studied for its biological and chemical properties.
Mechanism of Action
The mechanism of action of 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. It has also been shown to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized, and its purity can be controlled. It also has potential applications in a variety of scientific research areas, such as cancer research and neurodegenerative disease research. However, there are also limitations to using 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide. One area of research could be to further explore its potential applications in cancer research and neurodegenerative disease research. Another area of research could be to further understand its mechanism of action and how it interacts with other enzymes and molecules. Additionally, further studies could be conducted to explore its potential use as a therapeutic agent for other diseases.
Synthesis Methods
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods for synthesizing 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide is through the reaction of 5-methyl-2-furoic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with acryloyl chloride to yield 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide.
Scientific Research Applications
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer. Studies have shown that 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide has anti-tumor activity and can inhibit the growth of cancer cells. It has also been studied for its potential use as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-3-4-9(16-7)5-6-10(15)12-11-14-13-8(2)17-11/h3-6H,1-2H3,(H,12,14,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVXRKPGXVRBGS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

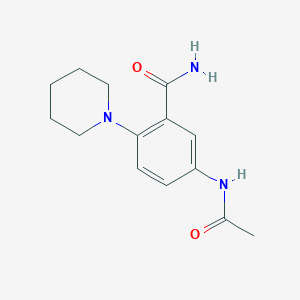
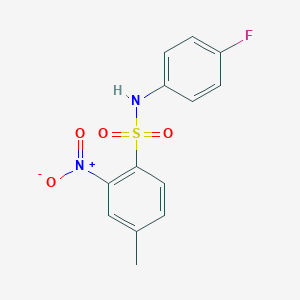
![N-[3-(acetylamino)phenyl]isonicotinamide](/img/structure/B5811030.png)
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)
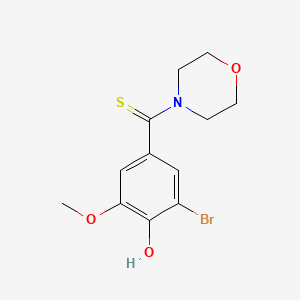
![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)
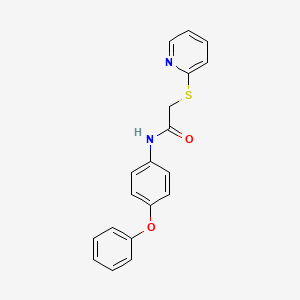
![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)

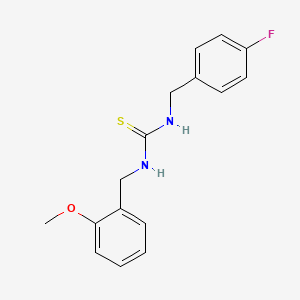

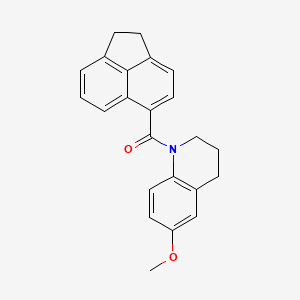
![3-amino-N-cyclopropyl-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5811109.png)
